molecular formula C20H14ClN5 B11056518 7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide

7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide

Cat. No.: B11056518
M. Wt: 359.8 g/mol
InChI Key: RRJKWCQTIVERAM-UHFFFAOYSA-N
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Description

7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methyl group, a phenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as 4-chlorobenzaldehyde, acetophenone, and ethyl cyanoacetate, in the presence of a base like sodium ethoxide. The reaction mixture is then subjected to cyclization to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have revealed that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C20H14ClN5

Molecular Weight

359.8 g/mol

IUPAC Name

7-amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C20H14ClN5/c1-12-17(13-7-9-15(21)10-8-13)20-24-18(14-5-3-2-4-6-14)16(11-22)19(23)26(20)25-12/h2-10H,23H2,1H3

InChI Key

RRJKWCQTIVERAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(C(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N)N

Origin of Product

United States

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